

# Technical Monograph: 2-(2-Methoxyethyl)morpholine

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855

[Get Quote](#)

Role: Chiral Scaffold & Pharmacophore Fragment CAS: 959238-10-9 (Generic/Racemic) |  
Structure Class: C-Substituted Morpholine

## Executive Summary

**2-(2-Methoxyethyl)morpholine** represents a high-value "fragment" in modern drug discovery, specifically within Fragment-Based Drug Discovery (FBDD). Unlike its N-substituted isomer (a common solvent), this C-substituted secondary amine offers a distinct vector for diversification.

Its strategic value lies in its bifunctionality:

- **Secondary Amine Handle:** Remains free for coupling to core scaffolds (e.g., kinase hinges, GPCR ligands).
- **Ether Side Chain:** The methoxyethyl tail provides a flexible, solvating arm that modulates lipophilicity (LogP) and metabolic stability without introducing a hydrogen bond donor (HBD), thereby maintaining membrane permeability.

## Physicochemical Profile

The following data distinguishes the C-substituted scaffold from the N-substituted solvent.

## Datasheet: 2-(2-Methoxyethyl)morpholine

| Parameter         | Value / Range                                  | Context                                                                                        |
|-------------------|------------------------------------------------|------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub> | -                                                                                              |
| Molecular Weight  | 145.20 g/mol                                   | Ideal for Fragment-Based Design (Rule of 3)                                                    |
| Physical State    | Colorless to pale yellow liquid                | Hygroscopic                                                                                    |
| Boiling Point     | ~85–90°C @ 10 mmHg (Predicted)                 | High volatility requires careful rotary evaporation.                                           |
| pKa (Conj. Acid)  | 8.4 ± 0.2 (Predicted)                          | Slightly less basic than morpholine (8.5) due to the inductive effect of the ether side chain. |
| LogP (Oct/Water)  | -0.3 to 0.1 (Experimental Est.)                | Amphiphilic; enhances aqueous solubility of lipophilic warheads.                               |
| Topological PSA   | 21.26 Å <sup>2</sup>                           | Excellent for blood-brain barrier (BBB) penetration.                                           |
| H-Bond Donors     | 1 (NH)                                         | Critical for binding interactions (e.g., Asp/Glu residues).                                    |
| H-Bond Acceptors  | 2 (Ether O, Ring O)                            | Solvation and receptor interaction.                                                            |

## Synthetic Architecture

Objective: Synthesis of the chiral scaffold **2-(2-methoxyethyl)morpholine**. Challenge: Controlling the stereocenter at C2. Strategy: Intramolecular cyclization of a chiral amino-alcohol precursor.

## Mechanistic Pathway (Graphviz)

The following diagram illustrates the logical flow of a robust synthetic route involving the ring-opening of a substituted epoxide followed by cyclization.



[Click to download full resolution via product page](#)

Caption: Figure 1. Convergent synthesis via morpholinone reduction, allowing for enantioselective control if starting from chiral epoxides.

## Detailed Protocol: Epoxide-to-Morpholine Route

This protocol is favored for its scalability and ability to access specific enantiomers by selecting the chiral epoxide.

Reagents:

- 2-(2-Methoxyethyl)oxirane (Starting Material)
- Benzylamine (BnNH<sub>2</sub>)
- Chloroacetyl chloride<sup>[1]</sup>
- Lithium Aluminum Hydride (LiAlH<sub>4</sub>)
- Pd/C (10%)

Step-by-Step Methodology:

- Epoxide Opening (Regioselective):
  - Dissolve 2-(2-methoxyethyl)oxirane (1.0 eq) in MeOH.
  - Add Benzylamine (1.1 eq) dropwise at 0°C.
  - Stir at RT for 12h. The nucleophilic attack occurs predominantly at the less hindered carbon, yielding the secondary amino-alcohol.
  - Validation: LCMS should show M+H corresponding to the ring-opened adduct.

- Cyclization to Lactam:
  - Dissolve the intermediate in DCM/aq. NaOH (biphasic).
  - Add Chloroacetyl chloride (1.2 eq) at 0°C.
  - The reaction proceeds via N-acylation followed by intramolecular etherification (Williamson type) or direct displacement if using strong base conditions (e.g., NaH in THF for the second step).
  - Note: The formation of the morpholin-3-one ring is the rate-determining step.
- Global Reduction:
  - Suspend LiAlH<sub>4</sub> (3.0 eq) in anhydrous THF under N<sub>2</sub>.
  - Add the lactam intermediate slowly. Reflux for 4h.
  - Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitates.
  - Result: N-Benzyl-2-(2-methoxyethyl)morpholine.
- Hydrogenolysis (Deprotection):
  - Dissolve in MeOH with 10% Pd/C (10 wt%).
  - Stir under H<sub>2</sub> (1 atm) for 6–12h.
  - Filter through Celite. Concentrate to yield the free secondary amine.

## Medicinal Chemistry Utility

### Structural Logic & SAR

Why choose this scaffold over standard morpholine or piperazine?

- Solubility Modulation: The methoxyethyl group disrupts crystal packing and interacts with water, significantly lowering LogP compared to 2-ethylmorpholine, without the high polarity of a free hydroxyl group.

- **Conformational Locking:** The substituent at C2 forces the morpholine ring into a specific chair conformation, which can be exploited to direct the N-vector (the drug attachment point) into a precise trajectory.
- **Metabolic Shielding:** The ether linkage is generally more stable to CYP450 oxidation than a terminal alkyl chain, though O-dealkylation is a potential (monitorable) metabolite.

## Application Workflow (Graphviz)

How to integrate this fragment into a lead optimization campaign.



[Click to download full resolution via product page](#)

Caption: Figure 2. Decision logic for scaffold replacement in lead optimization.

## Analytical Characterization

To validate the synthesis of **2-(2-methoxyethyl)morpholine**, use the following diagnostic signals.

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):

- Diagnostic Multiplet: The methoxyethyl side chain protons (-CH<sub>2</sub>-CH<sub>2</sub>-O-) will appear as multiplets between  $\delta$  1.5–3.5 ppm.
- Methoxy Singlet: Sharp singlet at  $\delta$  ~3.35 ppm (-OCH<sub>3</sub>).
- Chiral Center (H2): The proton at the C2 position of the morpholine ring will be a distinct multiplet, often shielded relative to the ether protons next to the ring oxygen.
- NH Proton: Broad singlet, exchangeable with D<sub>2</sub>O (typically  $\delta$  1.5–2.0 ppm depending on concentration).
- Mass Spectrometry:
  - ESI+: [M+H]<sup>+</sup> = 146.12.
  - Fragmentation: Look for loss of the methoxyethyl tail (neutral loss of 59 Da) in MS/MS.

## Safety & Handling (SDS Summary)

While specific SDS data for the C-substituted isomer is rare, it should be treated with the same precautions as morpholine and secondary amines.

- Hazards:
  - Skin/Eye: Corrosive/Severe Irritant (Category 1B). High risk of corneal damage.
  - Inhalation: Mucous membrane irritant.
- Storage: Store under Nitrogen/Argon. Secondary amines can react with atmospheric CO<sub>2</sub> to form carbamates or absorb moisture (hygroscopic).
- Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

## References

- Morpholine Scaffolds in MedChem: J. Med. Chem. 2015, 58, 41–71.[2] (Review of morpholine utility in FDA-approved drugs). [Link](#)

- Synthesis of 2-Substituted Morpholines: *Org. Lett.* 2015, 17, 5044-5047.[3] (Stereocontrolled synthesis via sulfonium salts).[3] [Link](#)
- General Properties of Morpholines: National Institutes of Health (NIH) PubChem Database. CID 8083 (Morpholine Parent).[4] [Link](#)
- Chiral Morpholine Synthesis: *Tetrahedron* 1997, 53, 16463-16470. (Cyclization of amino alcohols).[3][5] [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [lifechemicals.com \[lifechemicals.com\]](#)
- 3. [Morpholine synthesis \[organic-chemistry.org\]](#)
- 4. [Morpholine | C4H9NO | CID 8083 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 5. [researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-(2-Methoxyethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1610855#2-2-methoxyethyl-morpholine-chemical-properties\]](https://www.benchchem.com/product/b1610855#2-2-methoxyethyl-morpholine-chemical-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)